

# N-Ethylbutanamide (CAS: 13091-16-2): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *N-Ethylbutanamide*

Cat. No.: *B082582*

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## Introduction

**N-Ethylbutanamide**, a secondary amide, serves as a valuable model compound in the study of amide chemistry. Its straightforward structure, featuring the core amide functional group, allows for the focused investigation of reactions such as hydrolysis and reduction, which are fundamental to numerous biological and synthetic processes. This technical guide provides a comprehensive overview of **N-Ethylbutanamide**, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectral analysis for its characterization.

## Chemical and Physical Properties

The properties of **N-Ethylbutanamide** are summarized in the tables below, providing a ready reference for experimental design and analysis.

### Table 1: General and Chemical Properties

Property	Value
CAS Number	13091-16-2
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO
Molecular Weight	115.17 g/mol [1]
IUPAC Name	N-ethylbutanamide[1]
Synonyms	N-Ethylbutyramide, Butyramide, N-ethyl-
InChI	InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8)[2]
InChIKey	DHCJWWQFOMHARO-UHFFFAOYSA-N[2]
SMILES	CCCC(=O)NCC[2]

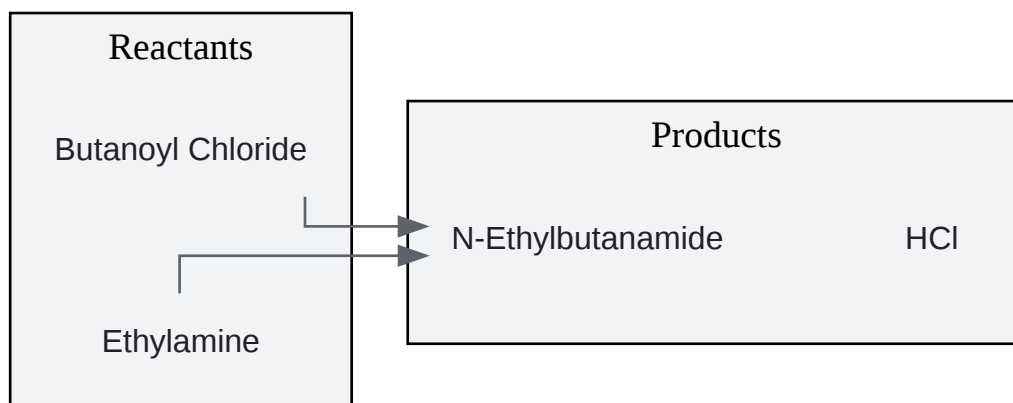
## Table 2: Physical Properties

Property	Value
Boiling Point	216.9 °C at 760 mmHg
Density	0.862 g/cm <sup>3</sup>
Flash Point	114.5 °C
Vapor Pressure	0.136 mmHg at 25 °C
Refractive Index	1.415
LogP (Octanol/Water Partition Coefficient)	0.7
Water Solubility	Soluble
Appearance	Colorless liquid (presumed)

## Synthesis of N-Ethylbutanamide

**N-Ethylbutanamide** is commonly synthesized via the nucleophilic acyl substitution reaction between butanoyl chloride and ethylamine.

## Reaction Scheme



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Caption: Synthesis of **N-Ethylbutanamide**.

## Experimental Protocol

This protocol is a representative procedure for the synthesis of a secondary amide.

Materials:

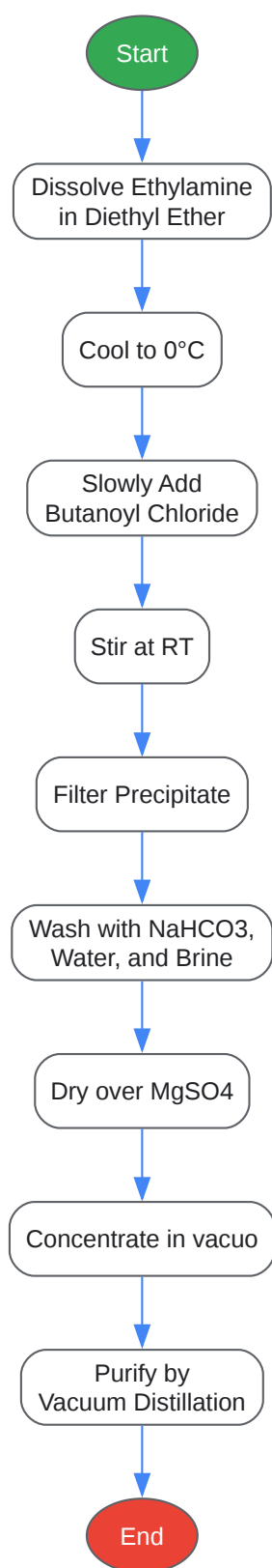
- Butanoyl chloride
- Ethylamine (2 equivalents)
- Diethyl ether (anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Stirring apparatus

- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the solution in an ice bath.
- Slowly add butanoyl chloride (1 equivalent) dissolved in anhydrous diethyl ether to the stirred ethylamine solution via the dropping funnel. An exothermic reaction will occur, and a white precipitate (ethylammonium chloride) will form.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Filter the mixture to remove the ethylammonium chloride precipitate and transfer the filtrate to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **N-Ethylbutanamide**.
- Purify the product by vacuum distillation.

## Synthesis Workflow



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Caption: Synthesis and Purification Workflow.

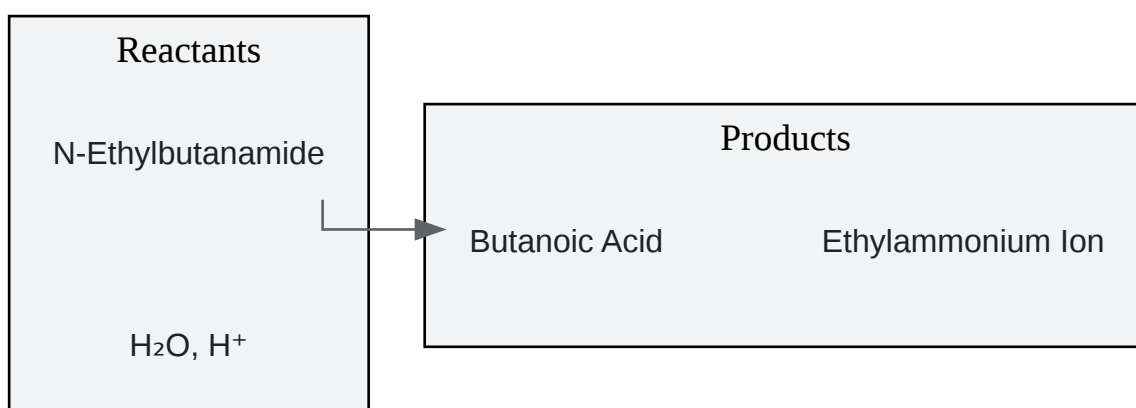
## Chemical Reactivity: A Model for Amide Reactions

**N-Ethylbutanamide** is an excellent substrate for studying typical amide reactions, including hydrolysis and reduction.

### Amide Hydrolysis

Amide hydrolysis, the cleavage of the amide bond by water, can be catalyzed by acid or base.

Reaction Scheme: The acid-catalyzed hydrolysis of **N-Ethylbutanamide** yields butanoic acid and ethylammonium ion.



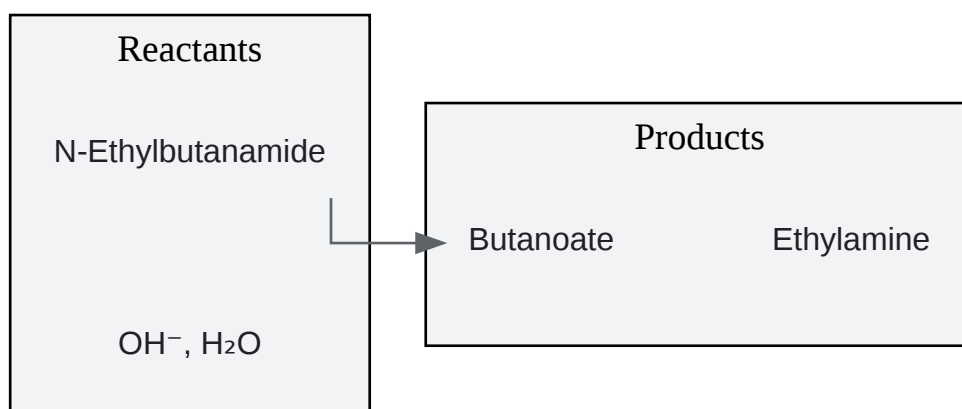
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Caption: Acid-Catalyzed Hydrolysis.

Experimental Protocol (Representative):

- Reflux a solution of **N-Ethylbutanamide** in aqueous acid (e.g., 6 M HCl) for several hours.
- Cool the reaction mixture.
- Extract the butanoic acid with an organic solvent (e.g., diethyl ether).
- The aqueous layer will contain the ethylammonium salt.

Reaction Scheme: The base-promoted hydrolysis of **N-Ethylbutanamide** yields butanoate and ethylamine.



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Caption: Base-Promoted Hydrolysis.

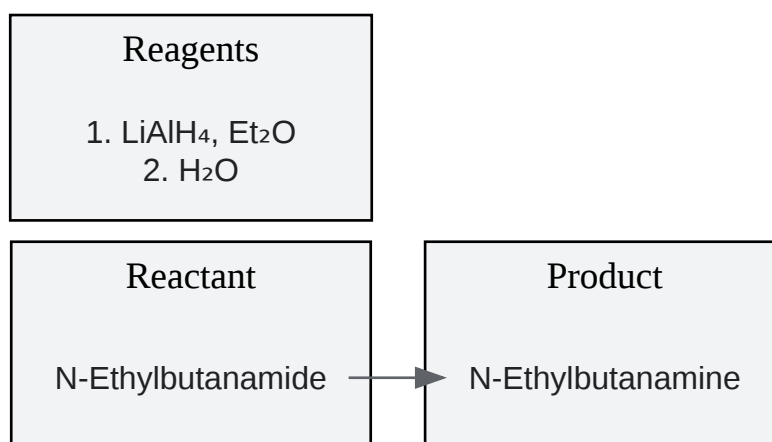
Experimental Protocol (Representative):

- Reflux a solution of **N-Ethylbutanamide** in aqueous base (e.g., 6 M NaOH) for several hours.[3]
- During the reaction, the volatile ethylamine may be detected by its characteristic odor.
- After cooling, acidify the reaction mixture to protonate the butanoate, forming butanoic acid, which can then be extracted with an organic solvent.

## Reduction of Amides

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).[4]

Reaction Scheme: The reduction of **N-Ethylbutanamide** with LiAlH<sub>4</sub> yields N-ethylbutanamine.  
[4]



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Caption: Reduction of **N-Ethylbutanamide**.

Experimental Protocol (Representative):

- In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a suspension of  $\text{LiAlH}_4$  in anhydrous diethyl ether under a nitrogen atmosphere.
- Slowly add a solution of **N-Ethylbutanamide** in anhydrous diethyl ether to the  $\text{LiAlH}_4$  suspension with vigorous stirring.
- After the addition is complete, reflux the reaction mixture for several hours.
- Cool the flask in an ice bath and cautiously quench the excess  $\text{LiAlH}_4$  by the sequential slow addition of water, 15% aqueous  $\text{NaOH}$ , and then more water.
- Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether.
- Combine the filtrate and washings, dry the organic layer over a suitable drying agent (e.g., anhydrous potassium carbonate), and remove the solvent by distillation to obtain the crude N-ethylbutanamine.
- Purify the product by distillation.



## Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **N-Ethylbutanamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 0.9	Triplet	3H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 1.1	Triplet	3H	-NHCH <sub>2</sub> CH <sub>3</sub>
~ 1.6	Sextet	2H	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 2.1	Triplet	2H	-C(=O)CH <sub>2</sub> CH <sub>2</sub> -
~ 3.2	Quartet	2H	-NHCH <sub>2</sub> CH <sub>3</sub>
~ 5.5-6.5	Broad Singlet	1H	-NH-

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 14	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 15	-NHCH <sub>2</sub> CH <sub>3</sub>
~ 19	-CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub>
~ 35	-NHCH <sub>2</sub> CH <sub>3</sub>
~ 39	-C(=O)CH <sub>2</sub> CH <sub>2</sub> -
~ 173	-C(=O)-

### Mass Spectrometry

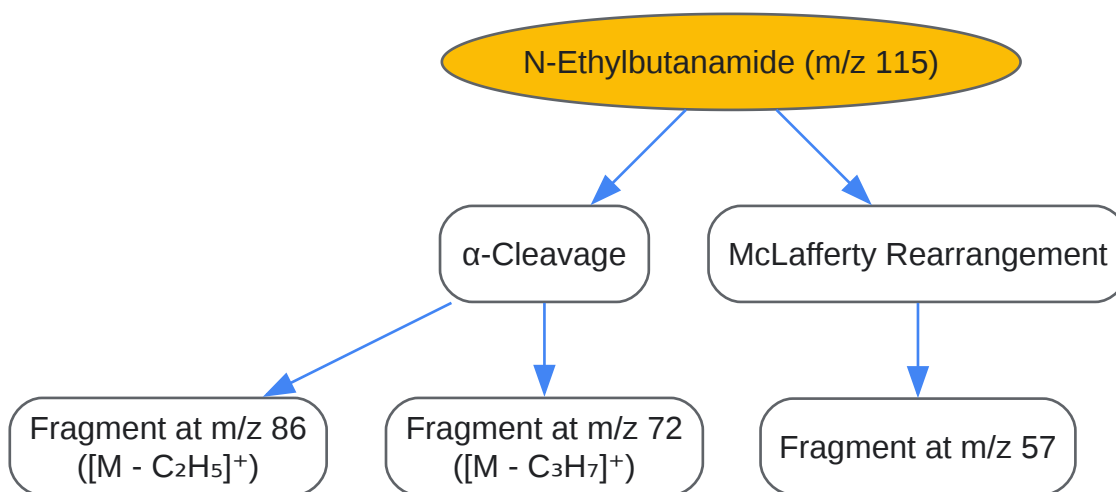
The mass spectrum of **N-Ethylbutanamide** provides information about its molecular weight and fragmentation pattern.

- Molecular Ion ( $M^+$ ): A peak at  $m/z = 115$ , corresponding to the molecular weight of the compound, is expected.<sup>[1]</sup>
- Major Fragmentation Pathways:
  - $\alpha$ -Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.
  - McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds.

Table 5: Expected Mass Spectrum Fragments

$m/z$	Proposed Fragment
115	$[M]^+$
86	$[M - C_2H_5]^+$
72	$[M - C_3H_7]^+$
57	$[C_4H_9O]^+$ or $[C_3H_5O]^+$
44	$[C_2H_5NH]^+$

## Fragmentation and Rearrangement Logic



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Caption: Mass Spectrometry Fragmentation Pathways.

## Safety and Handling

Detailed toxicological data for **N-Ethylbutanamide** is not widely available. As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**N-Ethylbutanamide** is a fundamentally important molecule for understanding the chemistry of the amide bond. The data and protocols presented in this technical guide offer a solid foundation for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development to utilize this compound in their studies. The straightforward nature of its synthesis and its representative reactivity make it an invaluable tool for both educational and research purposes.

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## References

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